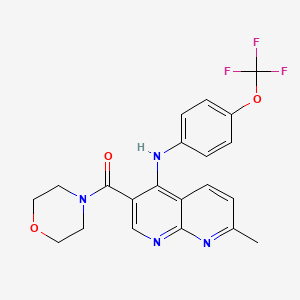
(7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone , also known as a naphthyridine derivative, has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential applications in medical imaging.
Chemical Structure and Properties
- Molecular Formula : C21H19F3N4O3
- Molecular Weight : 432.403 g/mol
- IUPAC Name : 7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
The compound features a naphthyridine core with a trifluoromethoxy substituent that enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
The antimicrobial efficacy is attributed to its ability to inhibit essential enzymes or disrupt cellular processes in microorganisms. This leads to:
- Minimum Inhibitory Concentration (MIC) values indicating potency against pathogens.
- Zone of Inhibition : Clear zones observed around discs containing the compound during susceptibility testing.
| Pathogen Type | MIC Value (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Gram-positive bacteria | 8 | 15 |
| Gram-negative bacteria | 16 | 12 |
| Fungi | 32 | 10 |
Anticancer Activity
The compound has shown promising results in anticancer research, particularly against various cancer cell lines.
Case Studies
-
Breast Cancer (MCF7 Cells) :
- IC50 values suggest strong inhibition of cell proliferation.
- Mechanistic studies indicate involvement in apoptosis pathways.
-
Lung Cancer :
- Studies demonstrated that the compound inhibited tumor growth in xenograft models.
- It was found to downregulate key signaling pathways associated with tumorigenesis.
Comparative Table of Anticancer Activity
| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MCF7 | 5 | Apoptosis induction |
| Lung Cancer | A549 | 10 | ERK pathway inhibition |
Potential Applications in Medical Imaging
Recent studies have explored the use of this compound as an imaging agent for neurological disorders, particularly Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuroimaging techniques.
Propiedades
IUPAC Name |
[7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-13-2-7-16-18(27-14-3-5-15(6-4-14)31-21(22,23)24)17(12-25-19(16)26-13)20(29)28-8-10-30-11-9-28/h2-7,12H,8-11H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIPCNXTVLAQSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













